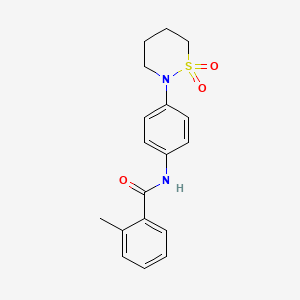

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-14-6-2-3-7-17(14)18(21)19-15-8-10-16(11-9-15)20-12-4-5-13-24(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUTYGBWQFBTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methylbenzamide typically involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with 2-methylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Heterocyclic Core Variations: The target compound’s 1,2-thiazinane-1,1-dioxide core distinguishes it from imidazolidinone () or pyrazole () derivatives. The trifluoromethyl-substituted analog () exhibits higher molecular weight (398.40 vs. 368.44) due to the CF₃ group, which may influence lipophilicity and metabolic stability .

Synthetic Efficiency :

- Thiazinane derivatives (e.g., compounds 35 and 36 in ) show variable yields (32–66%), with methylation steps (e.g., compound 36) being less efficient .

- Pyrazole-containing benzamides () demonstrate lower yields (42%), likely due to challenges in heterocyclic coupling .

The imidazolidinone derivative () with a thioxo group may exhibit distinct reactivity or binding profiles due to its thiourea moiety .

Physicochemical and Spectroscopic Comparisons

- Melting Points: The imidazolidinone derivative () melts at 220–222°C, reflecting high crystallinity due to hydrogen-bonding networks. The absence of melting point data for thiazinane-based compounds (e.g., target compound, ) limits direct comparisons .

- NMR Signatures :

- The target compound’s 2-methylbenzamide group would likely show aromatic proton (ArH) peaks near δ 7.3–7.7 ppm and a methyl group at δ ~2.4 ppm, similar to compound 2 in .

- The thiazinane-SO₂ moiety may generate distinct deshielded proton signals in the δ 3.0–4.6 ppm range, as seen in compound 35 () .

Q & A

Q. What are the key steps in synthesizing N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methylbenzamide, and what reaction conditions are critical for success?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazinane ring followed by coupling with the benzamide moiety. Key steps include:

- Thiazinane sulfone preparation : Oxidation of the thiazinane precursor using hydrogen peroxide or other oxidizing agents to introduce the 1,1-dioxide group .

- Amidation : Coupling the thiazinane-phenyl intermediate with 2-methylbenzoyl chloride under anhydrous conditions, often requiring inert atmospheres (N₂ or Ar) to prevent hydrolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity . Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (0–60°C), and stoichiometric ratios to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazinane-dioxide (δ ~3.5–4.5 ppm for SO₂-adjacent protons) and benzamide carbonyl (δ ~168 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 357.12) .

- Infrared (IR) Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Yield optimization requires:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes byproducts in coupling steps .

- Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in aryl-amide bond formation .

- Temperature Gradients : Gradual heating (e.g., 25°C → 60°C) during cyclization reduces decomposition .

- In Situ Monitoring : TLC or inline FTIR tracks reaction progress, enabling timely quenching . A case study achieved 82% yield by combining DMF solvent, Pd catalysis, and stepwise heating .

Q. What mechanistic insights exist for this compound’s enzyme inhibition, and how can binding interactions be validated?

The compound inhibits enzymes like Factor XIa via:

- Hydrogen Bonding : Sulfone oxygen interacts with Arg/Lys residues in the catalytic pocket .

- Hydrophobic Interactions : The 2-methylbenzamide group occupies a hydrophobic subpocket . Validation methods:

- Molecular Docking : Software (e.g., AutoDock Vina) predicts binding poses (ΔG ≈ -9.2 kcal/mol) .

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD = 1.2 µM) .

- Enzyme Assays : Fluorogenic substrates quantify inhibition (IC₅₀ = 0.8 µM) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Contradictions arise from assay variability (e.g., cell lines, bacterial strains) or impurity artifacts. Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for anticancer screening .

- Metabolite Profiling : LC-MS identifies degradation products that may skew results .

- Dose-Response Analysis : EC₅₀ curves differentiate true activity from cytotoxicity . For example, a 2024 study attributed antimicrobial activity to trace impurities, resolved via HPLC purification .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.